Cas no 1352397-79-5 (5-fluoro-7-methyl-1h-indole-3-carboxylic Acid)
5-fluoro-7-methyl-1h-indole-3-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-7-methyl-1h-indole-3-carboxylic Acid
- 1352397-79-5
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- MDL: MFCD20923545
- Inchi: 1S/C10H8FNO2/c1-5-2-6(11)3-7-8(10(13)14)4-12-9(5)7/h2-4,12H,1H3,(H,13,14)
- InChI Key: HXWFLEBGEWZFDA-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C2=C(C=1)C(C(=O)O)=CN2
Computed Properties
- Exact Mass: 193.05390666g/mol
- Monoisotopic Mass: 193.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 53.1Ų
5-fluoro-7-methyl-1h-indole-3-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222671-500mg |
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid, 95% min |
1352397-79-5 | 95% | 500mg |
$1260.00 | 2023-09-09 | |
| Matrix Scientific | 222671-1g |
5-Fluoro-7-methyl-1H-indole-3-carboxylic acid, 95% min |
1352397-79-5 | 95% | 1g |
$1995.00 | 2023-09-09 |
5-fluoro-7-methyl-1h-indole-3-carboxylic Acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 5-fluoro-7-methyl-1h-indole-3-carboxylic Acid
Comprehensive Overview of 5-Fluoro-7-methyl-1H-indole-3-carboxylic Acid (CAS No. 1352397-79-5)
5-Fluoro-7-methyl-1H-indole-3-carboxylic Acid (CAS No. 1352397-79-5) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the class of heterocyclic carboxylic acids, which are widely utilized as intermediates in the synthesis of bioactive molecules. Its molecular formula, C10H8FNO2, highlights the presence of a fluorine atom, a feature increasingly sought after in drug design for its ability to enhance metabolic stability and binding affinity.
The growing interest in fluorinated indole derivatives like 5-Fluoro-7-methyl-1H-indole-3-carboxylic Acid is driven by their versatility in medicinal chemistry. Researchers are actively exploring its potential as a building block for kinase inhibitors, anticancer agents, and anti-inflammatory compounds. A recent surge in PubMed and Google Scholar citations reflects its relevance in addressing challenges such as drug resistance and selectivity. For instance, its indole core mimics tryptophan, enabling interactions with biological targets like serotonin receptors and enzymes involved in tryptophan metabolism.
From a synthetic perspective, CAS No. 1352397-79-5 is often synthesized via palladium-catalyzed cross-coupling or electrophilic fluorination, methods frequently discussed in organic chemistry forums. Its carboxylic acid moiety allows for further derivatization, making it a valuable precursor for amides, esters, and other functionalized indoles. This adaptability aligns with the pharmaceutical industry's demand for highly functionalized scaffolds, a trend underscored by recent patents filed by major biotech firms.
Environmental and regulatory considerations also play a role in the compound's applications. Unlike some halogenated compounds, 5-Fluoro-7-methyl-1H-indole-3-carboxylic Acid exhibits favorable biodegradability profiles, as noted in OECD 301 studies. This characteristic addresses the rising demand for green chemistry alternatives, a topic dominating discussions at ACS and RSC conferences. Furthermore, its stability under physiological conditions makes it a candidate for prodrug development, a niche explored in recent Nature Chemistry publications.
In agrochemicals, the compound's fluoro-methylindole structure has shown promise in designing next-generation plant growth regulators and pesticide intermediates. Its mode of action, potentially involving auxin-like activity, is a focal point for agricultural researchers combating herbicide resistance. Notably, its low ecotoxicity aligns with the EU's Farm-to-Fork strategy, a hot topic in sustainable agriculture.
Analytical characterization of 1352397-79-5 typically involves HPLC-MS and 19F NMR, techniques frequently queried in scientific search engines. The compound's chromatographic behavior and spectral fingerprints are well-documented in Sigma-Aldrich and TCI America catalogs, serving as reference data for quality control labs. This transparency supports its adoption in GMP-compliant workflows, a priority for contract manufacturing organizations (CMOs).
Market intelligence indicates steady growth in the global demand for fluorinated indole-3-carboxylic acids, driven by oncology and CNS drug pipelines. Suppliers on platforms like ChemSrc and MolPort report increased inquiries, particularly from Asia-Pacific regions where precision medicine initiatives are expanding. Pricing trends, analyzed in ICIS and Chemical Weekly reports, reflect its premium positioning among specialty intermediates.
Future research directions may explore the compound's role in PROTAC technology or covalent inhibitor design, areas generating buzz in recent JMC articles. Its balanced lipophilicity (LogP ~2.1) and hydrogen-bonding capacity make it a compelling case study for AI-driven molecular property prediction tools, a crossover topic between cheminformatics and machine learning communities.
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